molecular formula C15H13N3O3 B2471934 KPLH1130 CAS No. 906669-07-6

KPLH1130

Cat. No.: B2471934
CAS No.: 906669-07-6
M. Wt: 283.287
InChI Key: UUTBMTOBGXJTLN-UHFFFAOYSA-N
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Description

KPLH1130 is a specific inhibitor of pyruvate dehydrogenase kinase (PDK). This compound has garnered attention for its ability to block macrophage polarization and reduce proinflammatory responses. It has shown promise in improving glucose tolerance in mice fed a high-fat diet .

Scientific Research Applications

KPLH1130 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.

    Biology: Investigates the role of pyruvate dehydrogenase kinase in cellular metabolism and immune responses.

    Medicine: Potential therapeutic agent for conditions related to metabolic disorders and inflammation.

    Industry: Utilized in the development of new drugs and biochemical assays.

Mechanism of Action

Target of Action

The primary target of KPLH1130 is Pyruvate Dehydrogenase Kinase (PDK) . PDK is a kinase that phosphorylates pyruvate dehydrogenase with ATP, rendering it inactive . It plays a crucial role in macrophage polarization and metabolic diseases .

Mode of Action

This compound acts as a specific inhibitor of PDK . It blocks macrophage polarization and attenuates proinflammatory responses . By inhibiting PDK, this compound suppresses the expression of pro-inflammatory cytokines, including IL-1β, TNFα, and IL-6 . It also reduces levels of iNOS, nitric oxide, and HIF-1α via PDK in different types of macrophages .

Biochemical Pathways

This compound affects the HIF-1α-mediated aerobic glycolysis pathway . This pathway is involved in M1 macrophage polarization . By inhibiting PDK, this compound can alleviate the inflammatory response, which is often associated with metabolic diseases .

Pharmacokinetics

In a study, mice were pretreated with a high-fat diet (HFD), and this compound treatment was administered at a dose of 70 mg/kg for 4 weeks . This suggests that this compound has good bioavailability and can effectively reach its target sites in the body.

Result of Action

This compound has been shown to significantly enhance the glucose tolerance of HFD-induced mice . It also markedly suppresses the expression of pro-inflammatory cytokines . Furthermore, it potently reduces levels of iNOS, nitric oxide, and HIF-1α via PDK in different types of macrophages .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, in a study where mice were pretreated with a high-fat diet (HFD), this compound treatment significantly enhanced the glucose tolerance of these mice . This suggests that the efficacy of this compound can be influenced by dietary factors.

Biochemical Analysis

Biochemical Properties

KPLH1130 plays a significant role in biochemical reactions, particularly in the inhibition of pyruvate dehydrogenase kinase (PDK) . PDK is a kinase that phosphorylates pyruvate dehydrogenase with ATP to render it inactive . This compound, as a PDK inhibitor, interacts with this enzyme and inhibits its activity . This interaction is crucial in the regulation of metabolic processes and inflammatory responses .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by suppressing the expression of pro-inflammatory cytokines, including IL-1β, TNFα, and IL-6 . This compound also reduces levels of iNOS, nitric oxide, and HIF-1α via PDK in different types of macrophages .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically with PDK . By inhibiting PDK, this compound prevents the phosphorylation of pyruvate dehydrogenase, thereby influencing metabolic processes and gene expression .

Temporal Effects in Laboratory Settings

It has been observed that this compound can suppress the expression of pro-inflammatory cytokines and reduce levels of certain biomolecules via PDK .

Dosage Effects in Animal Models

In animal models, specifically mice, this compound has been administered at a dose of 70 mg/kg . The treatment significantly enhances the glucose tolerance of mice fed a high-fat diet

Metabolic Pathways

This compound is involved in the metabolic pathway of pyruvate dehydrogenase . By inhibiting PDK, this compound affects the conversion of cytosolic pyruvate to mitochondrial acetyl-CoA, thereby influencing the metabolic flux .

Subcellular Localization

Given its role as a PDK inhibitor, it is likely to be found in the mitochondria where PDK and pyruvate dehydrogenase are located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KPLH1130 involves multiple steps, typically starting with the preparation of key intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Detailed synthetic routes are proprietary, but generally involve the following steps:

    Formation of the Core Structure: This involves the creation of the central scaffold of the molecule through a series of condensation and cyclization reactions.

    Functional Group Modifications: Introduction of functional groups that are critical for the compound’s activity, such as hydroxyl, amino, or carboxyl groups.

    Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to achieve the desired purity level.

Industrial Production Methods

Industrial production of this compound scales up the laboratory synthesis methods, often using batch or continuous flow reactors. The process is optimized for cost-efficiency and scalability, ensuring that the compound can be produced in large quantities while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions

KPLH1130 undergoes several types of chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.

    Reduction: Reducing agents can convert this compound into its reduced forms.

    Substitution: Various nucleophiles can substitute functional groups on the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halides, amines, and alcohols can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.

Comparison with Similar Compounds

Similar Compounds

    Dichloroacetate: Another pyruvate dehydrogenase kinase inhibitor, but with a different chemical structure and broader effects.

    AZD7545: A selective inhibitor of pyruvate dehydrogenase kinase with similar applications in metabolic research.

Uniqueness of KPLH1130

This compound is unique due to its high specificity for pyruvate dehydrogenase kinase and its potent anti-inflammatory properties. Unlike other inhibitors, this compound has shown significant efficacy in improving glucose tolerance in animal models, making it a valuable tool for metabolic and inflammatory research .

Properties

IUPAC Name

3-(2,4-dihydroxyphenyl)-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-9-2-4-10(5-3-9)18-14(16-17-15(18)21)12-7-6-11(19)8-13(12)20/h2-8,19-20H,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTBMTOBGXJTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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